molecular formula C13H21BN2O2 B13640234 1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole

Cat. No.: B13640234
M. Wt: 248.13 g/mol
InChI Key: VBDBLYRRCOWOSQ-VQHVLOKHSA-N
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Description

1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with an ethyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides in the presence of a base.

    Vinylation and Borylation: The vinyl group bearing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a vinyl boronic ester with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive pyrazole derivatives with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.

    Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, depending on the specific bioactive derivatives synthesized from it.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: This compound features a similar dioxaborolane moiety but differs in the rest of its structure.

    Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: Another compound with a dioxaborolane group, but with an imidazo[1,2-a]pyridine core.

    Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar pyrazole ring but with different substituents.

Uniqueness

1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

1-ethyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

InChI

InChI=1S/C13H21BN2O2/c1-6-16-11(8-10-15-16)7-9-14-17-12(2,3)13(4,5)18-14/h7-10H,6H2,1-5H3/b9-7+

InChI Key

VBDBLYRRCOWOSQ-VQHVLOKHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=NN2CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NN2CC

Origin of Product

United States

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